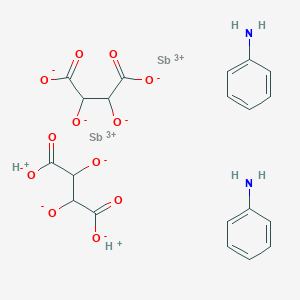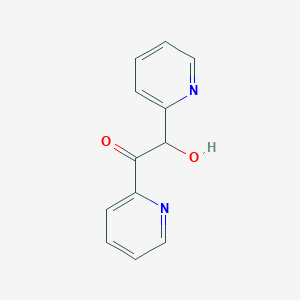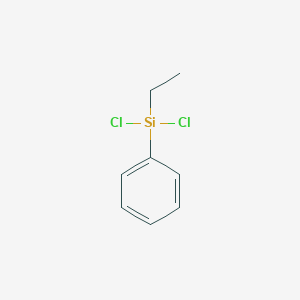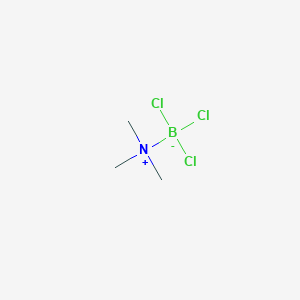
Octahydro-1,5-methanopentalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydro-1,5-methanopentalene (OMPA) is a bicyclic compound that has been widely used in scientific research due to its unique chemical structure and properties. OMPA is a highly strained compound that can undergo ring-opening reactions to form reactive intermediates, making it a valuable tool for studying chemical reactions and mechanisms.
作用機序
Octahydro-1,5-methanopentalene's mechanism of action involves its ability to undergo ring-opening reactions to form reactive intermediates. These intermediates can then react with other molecules, leading to the formation of new compounds. Octahydro-1,5-methanopentalene's reactivity is due to its highly strained structure, which makes it prone to ring-opening reactions.
生化学的および生理学的効果
Octahydro-1,5-methanopentalene has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Octahydro-1,5-methanopentalene can act as a potent inhibitor of enzymes, including acetylcholinesterase and butyrylcholinesterase. Octahydro-1,5-methanopentalene has also been shown to have antitumor activity in certain cancer cell lines.
実験室実験の利点と制限
Octahydro-1,5-methanopentalene's unique chemical structure and reactivity make it a valuable tool for studying chemical reactions and mechanisms. Octahydro-1,5-methanopentalene's ability to undergo ring-opening reactions allows for the formation of reactive intermediates, which can be used to study the mechanism of action of enzymes and the synthesis of natural products. However, Octahydro-1,5-methanopentalene's reactivity can also make it difficult to handle in the lab, and its highly strained structure can make it prone to decomposition.
将来の方向性
There are many future directions for the study of Octahydro-1,5-methanopentalene. One area of research is the development of new catalysts for organic reactions using Octahydro-1,5-methanopentalene as a starting material. Another area of research is the study of Octahydro-1,5-methanopentalene's mechanism of action and its potential as a therapeutic agent for a variety of diseases. Additionally, the use of Octahydro-1,5-methanopentalene in the synthesis of natural products and the development of new drugs is an area of active research.
合成法
Octahydro-1,5-methanopentalene can be synthesized through a variety of methods, including the Diels-Alder reaction, which involves the reaction of cyclopentadiene with ethylene to form the precursor, norbornene. Norbornene is then reacted with maleic anhydride to form the Diels-Alder adduct, which can be converted to Octahydro-1,5-methanopentalene through a series of chemical reactions. Other methods for synthesizing Octahydro-1,5-methanopentalene include the use of Grubbs catalysts and ring-closing metathesis reactions.
科学的研究の応用
Octahydro-1,5-methanopentalene has been used in a variety of scientific research applications, including organic synthesis, catalysis, and chemical biology. Octahydro-1,5-methanopentalene's unique chemical structure and reactivity make it a valuable tool for studying chemical reactions and mechanisms. Octahydro-1,5-methanopentalene has been used to study the mechanism of action of enzymes, the synthesis of natural products, and the development of new catalysts for organic reactions.
特性
CAS番号 |
1521-75-1 |
|---|---|
製品名 |
Octahydro-1,5-methanopentalene |
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC名 |
tricyclo[4.2.1.03,7]nonane |
InChI |
InChI=1S/C9H14/c1-2-8-4-6-3-7(1)9(8)5-6/h6-9H,1-5H2 |
InChIキー |
KDZAHOWOSSCKGU-UHFFFAOYSA-N |
SMILES |
C1CC2CC3CC1C2C3 |
正規SMILES |
C1CC2CC3CC1C2C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)
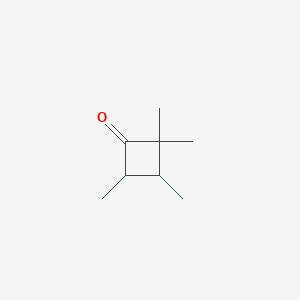
![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)
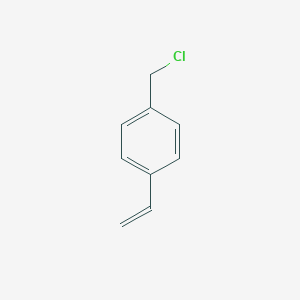
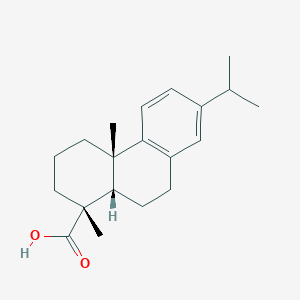
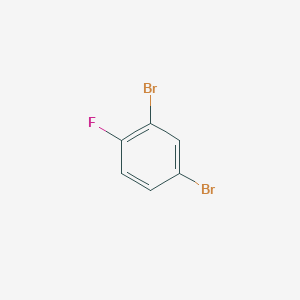
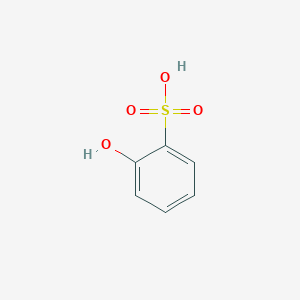
![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)

